molecular formula C7H10N2O3 B1470208 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid CAS No. 1368397-01-6

2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid

Cat. No. B1470208
CAS RN: 1368397-01-6
M. Wt: 170.17 g/mol
InChI Key: SAWJFHKPVZYWDR-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid is a heterocyclic compound. It is also known as 2-(dimethylamino)oxazole-4-carboxylic acid . The molecular weight of this compound is 156.14 .


Synthesis Analysis

The synthesis of similar compounds has been studied extensively. For example, the synthesis of poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers has been reported . The polymerization rate increased three-fold on increasing the feed compositions .


Molecular Structure Analysis

The molecular structure of 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid can be analyzed using various techniques. For instance, the InChI code for this compound is 1S/C6H8N2O3/c1-8(2)6-7-4(3-11-6)5(9)10/h3H,1-2H3,(H,9,10) .

Scientific Research Applications

Drug and Gene Delivery Systems

The compound has been utilized in the development of nanocarrier systems for drug and gene delivery. These systems can simultaneously carry anticancer drugs and nucleic acids, which have different physico-chemical properties. The use of this compound in amphiphilic block copolymers has shown potential in forming micelles that can be loaded with therapeutic agents like quercetin and DNA for targeted cancer therapy .

Synthesis of Biocompatible Polymers

It serves as a starting material for the synthesis of poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) , which is a biocompatible polymer. PDMAEMA is known for its thermal and pH-sensitive properties, making it suitable for various biomedical applications, including responsive drug delivery systems .

Creation of Amphiphilic Block Copolymers

The compound is instrumental in creating amphiphilic block copolymers . These copolymers can self-assemble into nanosized structures in aqueous media, which are useful for loading and delivering hydrophobic drugs and other therapeutic molecules .

Antioxidant and Anti-inflammatory Applications

Incorporating this compound into polymer structures has been explored for its antioxidant and anti-inflammatory properties. When used in drug delivery, it can enhance the therapeutic efficacy of loaded drugs that possess these properties .

Graft Copolymer Applications

The compound’s ability to form graft copolymers through click chemistry reactions has been leveraged to create multifunctional materials. These materials have applications in metabolic activity modulation and can be used in the study of various metabolic diseases .

Nanotechnology and Material Science

In the field of nanotechnology and material science, the compound is used to modify the surface properties of nanoparticles. This modification can improve the interaction with biological systems , such as increasing cellular uptake or biocompatibility, which is crucial for diagnostic and therapeutic applications .

Future Directions

The future directions for research on 2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid could include further exploration of its synthesis, chemical reactions, and potential applications. For instance, the development of antimicrobial polymers has been a significant area of research .

properties

IUPAC Name

2-[(dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9(2)3-6-8-5(4-12-6)7(10)11/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWJFHKPVZYWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Dimethylamino)methyl]-1,3-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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